6-(Dihydroxyacetyl)-1,3-benzodioxole
Description
Significance of the 1,3-Benzodioxole (B145889) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology
The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to molecules that contain it. Its derivatives have demonstrated a remarkable breadth of biological activities. chemicalbook.com This structural motif is integral to numerous compounds investigated for therapeutic applications, ranging from cancer treatment to managing metabolic disorders. chemicalbook.comchemicalbook.com
Research has shown that the inclusion of the benzodioxole ring can enhance the biological activity of a compound. researchgate.net For example, a variety of anticancer drugs featuring this structure have been reported to exhibit excellent bioavailability and low cytotoxicity. nih.govenamine.net The structure-activity relationship of potent natural antitumor agents like podophyllotoxin (B1678966) revealed that the methylenedioxy group is crucial for its activity; replacing it with methoxy (B1213986) or hydroxy groups leads to a dramatic reduction in efficacy. nih.gov
The diverse pharmacological effects of benzodioxole-containing compounds are extensive, with research demonstrating significant potential in several key areas. nih.gov These compounds have been evaluated as anticancer, anti-tuberculosis, anti-microbial, anti-epileptic, and analgesic agents. nih.gov Furthermore, they have shown promise as anti-hyperlipidemia agents by reducing plasma lipids and improving liver function, and as antioxidants. chemicalbook.com The development of novel benzodioxole derivatives continues to be a vibrant area of research, with new compounds being synthesized and tested for a wide range of therapeutic effects, including anti-inflammatory, antihypertensive, and immunomodulatory activities. researchgate.networldresearchersassociations.com
Table 1: Selected Biological Activities of 1,3-Benzodioxole Derivatives
| Biological Activity | Research Findings and Examples | Citations |
| Anticancer | Found in clinical antitumor agents like Etoposide (B1684455) and Teniposide (B1684490). Synthetic derivatives show cytotoxic effects against various cancer cell lines, including HeLa and Hep3B. nih.gov They can inhibit tubulin polymerization and act as competitive inhibitors of colchicine (B1669291) binding. researchgate.netnih.gov | nih.govresearchgate.netnih.govbohrium.com |
| Anti-inflammatory | Novel synthesized benzodioxole derivatives have been evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key targets in inflammation. nih.gov | nih.gov |
| Antihyperlipidemic | Certain derivatives have demonstrated the ability to reduce plasma levels of triglycerides, total cholesterol, and LDL-cholesterol in animal models. chemicalbook.com | chemicalbook.com |
| Antioxidant | Some derivatives, like Hypecoumic acid, exhibit moderate antioxidative activity. Benzodiazepine-structured derivatives have also shown antioxidant properties in DPPH assays. chemicalbook.combohrium.com | chemicalbook.combohrium.com |
| Anticonvulsant | The antiepileptic drug Stiripentol, which contains the benzodioxole moiety, is used for treating epilepsy and works by inhibiting certain enzymes. chemicalbook.com | chemicalbook.com |
| Antimicrobial | The benzodioxole scaffold is present in compounds with documented antibacterial and antifungal properties. nih.govresearchgate.net | nih.govresearchgate.net |
| Neuroprotective | Derivatives are investigated for their potential neuroprotective effects. chemicalbook.comguidechem.com | chemicalbook.comguidechem.com |
Structural Characteristics and Intrinsic Chemical Reactivity of 6-(Dihydroxyacetyl)-1,3-benzodioxole
While extensive literature exists on the 1,3-benzodioxole scaffold, specific experimental data for this compound is limited. However, its structural features and chemical reactivity can be inferred from the well-understood chemistry of its constituent parts: the benzodioxole ring and the dihydroxyacetyl functional group.
Structural Characteristics: The molecule consists of a 1,3-benzodioxole core with a dihydroxyacetyl group (-COCH(OH)₂) attached at the 6-position of the benzene (B151609) ring.
1,3-Benzodioxole Core: This core is characterized by a high degree of aromaticity, which contributes to its stability. chemicalbook.com The fusion of the benzene ring to the dioxole ring results in a structure that is not perfectly planar. The five-membered dioxole ring is puckered, a conformation stabilized by the anomeric effect, which involves an orbital overlap between an oxygen lone pair and the antibonding orbital (σ*) of an adjacent C-O bond. researchgate.netacs.org This effect is somewhat suppressed by the fusion to the benzene ring, resulting in a lower puckering barrier compared to non-aromatic dioxoles. acs.org The two oxygen atoms in the dioxole ring make the system electron-rich. chemicalbook.comguidechem.com
Dihydroxyacetyl Group: This substituent is an α-keto-gem-diol. Gem-diols are often in equilibrium with their corresponding carbonyl compounds, in this case, an α-ketoaldehyde. The properties of this group are dominated by the ketone and the two adjacent hydroxyl groups.
Intrinsic Chemical Reactivity: The reactivity of this compound is dictated by the interplay between the electron-donating benzodioxole ring and the electrophilic dihydroxyacetyl substituent.
Reactivity of the Benzodioxole Ring: The methylenedioxy group (-O-CH₂-O-) is an electron-donating group, which activates the aromatic ring toward electrophilic substitution. chemicalbook.com This increased electron density facilitates reactions like halogenation, nitration, and Friedel-Crafts reactions, primarily directing incoming electrophiles to the positions ortho and para to the ether linkages.
Reactivity of the Dihydroxyacetyl Group: This group is essentially a hydrated α-ketoaldehyde. The chemistry of α-hydroxy ketones is rich and includes several key reactions. wikipedia.org They can be oxidized under mild conditions. For instance, terminal α-hydroxy ketones are known to give a positive Tollens' test by tautomerizing to an aldehyde, which is then oxidized. stackexchange.combyjus.com The dihydroxyacetyl group, as a hydrated aldehyde, would be expected to be readily oxidized. Furthermore, α-hydroxy ketones can undergo acid- or base-catalyzed rearrangements, such as the α-ketol rearrangement, which involves the migration of a carbon group. wikipedia.org The carbonyl group also makes the alpha-hydrogens (if present) acidic and susceptible to enolization, which is a gateway to reactions like alkylation and condensation. libretexts.org
Table 2: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₉H₈O₅ | Structural composition |
| Molecular Weight | 196.16 g/mol | Based on atomic weights |
| Appearance | Likely a solid at room temperature | Increased molecular weight, polarity, and potential for hydrogen bonding compared to the liquid parent, 1,3-benzodioxole. wikipedia.org |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like alcohols and DMSO. | Presence of polar hydroxyl and ketone groups offset by the nonpolar aromatic ring. |
| Reactivity Centers | Aromatic ring (electrophilic substitution), carbonyl group (nucleophilic addition), hydroxyl groups (acidity, hydrogen bonding, esterification). | Standard functional group reactivity. chemicalbook.comwikipedia.orglibretexts.org |
Historical and Current Research Trajectories for Benzodioxole-Containing Compounds
The scientific journey of benzodioxole compounds began not in medicine, but in agriculture. The discovery that sesame oil could enhance the efficacy of the insecticide pyrethrum led to the identification of methylenedioxyphenyl (1,3-benzodioxole) derivatives as potent insecticide synergists. chemicalbook.com This inhibitory effect was later linked to their ability to inhibit microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes. chemicalbook.com
The transition into medicinal chemistry was spurred by the study of natural products. Compounds like podophyllotoxin, isolated from the Mayapple plant, contain the benzodioxole moiety and exhibit powerful antimitotic activity. nih.gov This discovery paved the way for the development of clinically significant semi-synthetic anticancer drugs like etoposide and teniposide in the latter half of the 20th century. nih.gov
Current research trajectories for benzodioxole-containing compounds are diverse and expanding. The scaffold continues to be a cornerstone in the design of new therapeutic agents. Contemporary research focuses on:
Novel Anticancer Agents: Scientists are synthesizing new derivatives that target various aspects of cancer biology, from inhibiting cell proliferation to inducing apoptosis. chemicalbook.comresearchgate.netresearchgate.net
Metabolic and Inflammatory Diseases: Research into benzodioxole-based fibrates for hyperlipidemia and derivatives that act as COX inhibitors for inflammation highlights the scaffold's versatility. chemicalbook.comnih.gov
Improving Drug Properties: The benzodioxole structure has inspired the creation of fluorinated analogues. Introducing fluorine atoms can enhance metabolic stability and improve drug-target interactions, as seen in small molecule chaperones like Lumacaftor and Tezacaftor. enamine.net
Agrochemicals and Beyond: Beyond medicine, the benzodioxole core is being exploited to develop new plant growth promoters, demonstrating its utility in agriculture. frontiersin.org The unique chemical properties of the scaffold also make it a valuable building block in materials science and organic synthesis. chemicalbook.com
From their early use in insecticides to their current role in the development of sophisticated pharmaceuticals and agrochemicals, benzodioxole-containing compounds have a rich history and a promising future in chemical and biological sciences.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,9,11-12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWSWEMGWUWOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of 6 Dihydroxyacetyl 1,3 Benzodioxole
De Novo Synthesis Approaches to the 1,3-Benzodioxole (B145889) Core Structure
The 1,3-benzodioxole (also known as methylenedioxybenzene) moiety is a crucial pharmacophore and synthetic intermediate found in numerous natural products and pharmaceuticals. wikipedia.org Its synthesis typically begins with catechol (1,2-dihydroxybenzene) as the primary precursor. The core challenge lies in the formation of the five-membered dioxole ring by introducing a methylene (B1212753) bridge across the two hydroxyl groups.
Several methods have been established for this transformation, each with distinct advantages concerning yield, reaction conditions, and substrate scope. The most common approach involves the reaction of catechol with a methylene-dihalide, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.org This Williamson ether synthesis-type reaction proceeds via nucleophilic substitution. Another prevalent method is the condensation of catechol with aldehydes or ketones, often under acidic catalysis, to form the dioxole ring. chemicalbook.comgoogle.com
The choice of reagent and catalyst significantly influences the reaction's efficiency. For instance, solid acid catalysts like HY zeolite have been shown to be effective for the acetalization and ketalization of catechol with various aldehydes and ketones, offering high conversion and selectivity under mild conditions. researchgate.net
| Method | Key Reagents | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Catechol, Dihalomethane (e.g., CH₂Cl₂) | Base (e.g., K₂CO₃), DMF, Heat | Widely applicable, good yields. | wikipedia.orggoogle.com |
| Condensation with Aldehyde/Ketone | Catechol, Aldehyde/Ketone | Strong acid (e.g., H₂SO₄) or Solid acid (e.g., HY zeolite) | Forms substituted dioxolanes, utilizes various carbonyl compounds. | chemicalbook.comgoogle.comresearchgate.net |
| Reaction with Methanol | Catechol, Methanol | Strong acid catalyst (e.g., HCl) | Methanol acts as the methylene source. | chemicalbook.com |
Targeted Functionalization Strategies for the Dihydroxyacetyl Moiety
Once the 1,3-benzodioxole core is synthesized, the next critical step is the introduction of the dihydroxyacetyl group at the 6-position. This is typically achieved through a two-step process: an acylation reaction to install a two-carbon chain, followed by oxidation to generate the diol functionality.
Friedel-Crafts Acylation: The most direct method to introduce an acyl group onto the aromatic ring is the Friedel-Crafts acylation. Using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 6-acetyl-1,3-benzodioxole. However, controlling regioselectivity is paramount, as acylation can also occur at the 5-position. The reaction conditions, including the catalyst and solvent, can be optimized to favor the desired isomer. mdpi.com Heterogeneous catalysts are also employed to facilitate easier separation and recycling. mdpi.com
Oxidation to the Diol: Following acylation, the acetyl group must be converted into a dihydroxyacetyl moiety. A common strategy involves α-halogenation of the ketone followed by hydrolysis and oxidation. A more direct and stereoselective approach is the asymmetric dihydroxylation of a vinyl intermediate. The 6-acetyl group can be converted to a 6-vinyl group via a Wittig reaction or reduction to the alcohol followed by dehydration. The subsequent Sharpless asymmetric dihydroxylation of the vinyl group using an osmium catalyst and a chiral ligand can provide the diol with high enantiomeric purity. harvard.edu
Synthesis of Regioisomers and Stereoisomers of 6-(Dihydroxyacetyl)-1,3-benzodioxole
The synthesis of specific regioisomers and stereoisomers of dihydroxyacetyl-1,3-benzodioxole requires precise control over the synthetic sequence.
Regioisomers: The primary regioisomers are the 5- and 6-substituted products. The inherent electronic properties of the 1,3-benzodioxole ring direct electrophilic substitution. The outcome of reactions like Friedel-Crafts acylation is highly dependent on the reaction conditions and any pre-existing substituents on the ring. google.commdpi.com To ensure the synthesis of the 6-substituted isomer, one might start with a precursor that has a directing group at a position that favors substitution at C-6, or employ more advanced regioselective C-H activation techniques.
Stereoisomers: The dihydroxyacetyl group contains a chiral center at the carbon bearing the hydroxyl and carbonyl groups. The synthesis of specific enantiomers is a critical aspect for potential biological applications. Asymmetric dihydroxylation, such as the Sharpless method, is a powerful tool for establishing the desired stereochemistry at the two hydroxyl-bearing carbons. harvard.edu The choice of the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) dictates which enantiomer is formed. This method allows for the preparation of enantiomerically pure or enriched products, which is often crucial in pharmaceutical development.
Modular Synthesis of Structural Analogs and Bioisosteres of this compound
Modular synthesis provides a versatile platform for creating a library of structural analogs by combining different building blocks. This approach is highly valuable for structure-activity relationship (SAR) studies.
The synthesis can be designed in a convergent manner where different substituted catechols and various functionalized side chains are prepared separately and then combined. For example:
Varying the Benzodioxole Core: Starting with substituted catechols (e.g., 4-methylcatechol, 4-chlorocatechol) allows for the introduction of diverse functional groups onto the aromatic ring.
Modifying the Side Chain: The dihydroxyacetyl moiety can be replaced with bioisosteres or other functional groups. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose. worldresearchersassociations.comresearchgate.net A pre-functionalized benzodioxole, for instance, a bromo-substituted derivative, can be coupled with a variety of boronic acids to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of analogs. worldresearchersassociations.com
This modular strategy allows for the rapid generation of molecular complexity and the systematic exploration of the chemical space around the parent molecule. nih.govchemrxiv.org
| Module 1: Benzodioxole Core | Coupling Strategy | Module 2: Side Chain Precursor | Resulting Analog Type |
|---|---|---|---|
| 6-Bromo-1,3-benzodioxole | Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids | Analogs with diverse aromatic substituents. worldresearchersassociations.com |
| Substituted Catechols | Ring Formation & Acylation | Acetyl Chloride | Analogs with substituents on the benzene (B151609) ring. |
| 6-Amino-1,3-benzodioxole | Amide Coupling | Carboxylic Acids | Amide-linked analogs. researchgate.net |
Advanced Methodologies in Process Chemistry for Scalable Synthesis
Transitioning a synthetic route from laboratory scale to industrial production requires methodologies that are efficient, safe, cost-effective, and environmentally sustainable.
Continuous Flow Chemistry: For key steps like acylation, continuous flow processes offer significant advantages over traditional batch methods. Flow chemistry can provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. A continuous process for the acylation of 1,3-benzodioxole has been shown to be stable and selective over extended periods. mdpi.com
Catalyst Development: The use of recyclable heterogeneous catalysts is a cornerstone of green chemistry. For acylation reactions, solid acid catalysts can replace corrosive and difficult-to-handle Lewis acids. mdpi.com In oxidation steps like dihydroxylation, immobilizing the osmium catalyst can prevent leaching of the toxic metal into the product and allow for its reuse, which is critical for both environmental and economic reasons.
Process Optimization: Scalable synthesis also involves optimizing purification methods to avoid cumbersome techniques like chromatography. The development of procedures that yield crystalline products allows for purification by recrystallization, which is highly amenable to large-scale production. harvard.edu Designing the synthesis to allow for the recycling of valuable reagents, such as chiral auxiliaries or catalysts, is another key consideration for an economically viable process. harvard.edu Novel chlorination reactions using reagents like sulfuryl chloride have been developed to produce benzodioxole derivatives with high yield and few impurities on an industrial scale. epo.org
Exploration of Biological Activities and Preclinical Efficacy of 6 Dihydroxyacetyl 1,3 Benzodioxole and Its Analogs
Investigation of Anticancer and Antiproliferative Potentials in Cellular Models
The 1,3-benzodioxole (B145889) moiety is a core component of many compounds that have demonstrated significant anticancer and antiproliferative properties in a variety of cancer cell lines. The mechanisms underlying these effects are diverse and highlight the versatility of this structural motif in cancer research.
A series of synthesized benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. najah.eduresearchgate.netbohrium.com While some derivatives showed weak or negligible anticancer activity, certain carboxamide-containing compounds demonstrated notable effects. najah.eduresearchgate.netbohrium.com For instance, specific derivatives were found to reduce the secretion of α-fetoprotein (α-FP) in Hep3B cells, a marker associated with liver cancer. najah.eduresearchgate.netbohrium.com Further investigation into the molecular mechanisms revealed that one such compound induced cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. najah.eduresearchgate.netbohrium.com
Other studies have focused on the antiproliferative activity of benzodioxole derivatives in breast (MCF-7) and colon (HCT-15) cancer cell lines. One study reported that 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole, a related heterocyclic compound, inhibits the growth of HCT-15 and MCF-7 cells with IC50 values of 23 µM and 41 µM, respectively. This growth inhibition was associated with the induction of apoptosis. nih.gov
The antiproliferative effects of some 1,3-benzodioxole derivatives have been linked to their ability to interfere with microtubule dynamics. researchgate.net Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain benzodioxole analogs have been identified as tubulin polymerization inhibitors, similar to the action of well-known anticancer agents. researchgate.net
Furthermore, conjugation of 1,3-benzodioxole derivatives with arsenicals has been explored as a strategy to enhance the anti-tumor efficacy of the latter. nih.govnih.gov These fabricated arsenicals have shown improved anti-proliferative properties by inhibiting the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. nih.govnih.gov This inhibition leads to increased oxidative stress and subsequent apoptosis. nih.govnih.gov
| Derivative Type | Cell Line | Activity | IC50/CC50 | Reference |
| Carboxamide derivatives | Hep3B | Anticancer | - | najah.edu |
| Benzodiazepine derivatives | HeLa, Caco-2, Hep3B | Weak anticancer | 3.94-9.12 mM | najah.edu |
| Aryl acetate/acetic acid | HeLa | Cytotoxic | 0.219-1.79 mM | nih.gov |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | HCT-15 | Antiproliferative | 23 µM | nih.gov |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MCF-7 | Antiproliferative | 41 µM | nih.gov |
Evaluation of Specific Enzyme Modulation Activities
The 1,3-benzodioxole scaffold has been incorporated into molecules designed to modulate the activity of specific enzymes implicated in various diseases.
While specific data on the kinase inhibition or activation profiles of 6-(dihydroxyacetyl)-1,3-benzodioxole are not available, related heterocyclic structures have been investigated. For example, benzo[e]isoindole-1,3-dione derivatives, which share some structural similarities, have been synthesized and evaluated for their inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov One of the most potent inhibitors from this series exhibited a nanomolar IC50 value. nih.gov Computational modeling has been used to characterize the interaction of these inhibitors with the active site of GSK-3β. nih.gov Another study on 6-Aryl-pyrazolo[3,4-b]pyridines, containing a benzodioxole moiety, showed that these compounds interact with the ATP binding site of GSK-3. researchgate.net
Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in the metabolic pathway of cancer cells and is considered a potential therapeutic target. nih.govresearchgate.netnih.gov Several 1,3-benzodioxole derivatives have been synthesized and screened for their ability to inhibit LDHA. nih.govresearchgate.netnih.gov In one study, two compounds exhibited selective LDHA inhibition with IC50 values of 13.63 µM and 47.2 µM. nih.govresearchgate.net The cytotoxic effects of these compounds were also evaluated in various cancer cell lines, with one derivative showing significant cytotoxicity in human pancreatic cancer PANC-1 cells. nih.govresearchgate.netnih.gov
Another dehydrogenase, 6-phosphogluconate dehydrogenase (6PGDH), which is involved in the pentose (B10789219) phosphate (B84403) pathway, has been shown to be allosterically modulated by its substrate, 6-phosphogluconate. nih.gov Inhibition of 6PGDH has been linked to disruptions in protein secretion and endoplasmic reticulum integrity, which can be critical for cancer cell survival. nih.gov While direct inhibition by benzodioxole derivatives has not been reported, this enzyme represents another potential target for this class of compounds.
| Enzyme Target | Derivative Type | Activity | IC50 | Reference |
| Glycogen Synthase Kinase-3β (GSK-3β) | Benzo[e]isoindole-1,3-dione | Inhibition | Nanomolar range | nih.gov |
| Lactate Dehydrogenase A (LDHA) | 1,3-Benzodioxole derivative | Inhibition | 13.63 µM | nih.gov |
| Lactate Dehydrogenase A (LDHA) | 1,3-Benzodioxole derivative | Inhibition | 47.2 µM | nih.gov |
Derivatives of 1,3-benzodioxole have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. A study on novel benzodioxole derivatives as COX inhibitors showed that some compounds exhibited moderate activity against both COX-1 and COX-2 enzymes. nih.gov The selectivity of these compounds for COX-2 over COX-1 was found to be better than that of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. nih.gov
Assessment of Receptor Agonism/Antagonism and Ion Channel Modulation
There is a lack of specific research on the receptor agonism or antagonism of this compound. However, the broader chemical space of related compounds suggests potential interactions with various receptors. For instance, a decision tree for identifying hepatotoxicity has been developed based on the receptor binding profiles of over 1100 chemicals, which could be a useful tool for predicting the potential interactions of novel benzodioxole derivatives. nih.gov
Similarly, direct studies on the ion channel modulation by this compound are absent from the literature. However, various natural and synthetic compounds are known to modulate the function of ion channels, and the structural features of benzodioxole derivatives could potentially allow for such interactions. For example, alkaloids have been shown to modulate the functioning of ion channels produced by antimicrobial agents. nih.gov Flavonoids are another class of natural products known to modulate potassium channels. mdpi.com A synthesized polycyclic cage amine has been shown to inhibit calcium and sodium currents, as well as delayed rectifier potassium currents. nih.gov
Studies on Antimicrobial and Antiparasitic Efficacy
The 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiparasitic properties.
Several studies have focused on the synthesis and antibacterial evaluation of novel 1,3-benzodioxole derivatives. researchgate.netresearchgate.net Schiff base derivatives of 1,3-benzodioxole have been shown to inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism of action for some of these compounds is the inhibition of the bacterial enzyme FabH. researchgate.net
In the realm of antiparasitic research, new 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro schistosomicidal activity against Schistosoma mansoni. nih.govresearchgate.net Several of the synthesized compounds demonstrated significant activity, causing mortality of the adult worms. nih.govresearchgate.net One derivative, in particular, was highly effective, leading to 100% mortality within 72 hours at a concentration of 100 µM. nih.gov Ultrastructural analysis of the treated worms revealed severe damage to the tegument, the outer surface of the parasite. nih.govresearchgate.net
| Organism | Derivative Type | Activity | Concentration/MIC | Reference |
| Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, MSSA, MRSA | Schiff base derivative | Antibacterial | - | researchgate.net |
| Schistosoma mansoni | Thiazolidinone derivative | Schistosomicidal | 100 µM (100% mortality in 72h) | nih.gov |
| Schistosoma mansoni | Thiazolidinone derivative | Schistosomicidal | 50 µM (83.3% mortality in 72h) | nih.gov |
Evaluation of Antioxidant and Anti-inflammatory Properties
The 1,3-benzodioxole scaffold is a constituent of many natural and synthetic compounds that exhibit significant antioxidant and anti-inflammatory effects. researchgate.netresearchgate.net Research into various derivatives has revealed their potential to scavenge free radicals and inhibit inflammatory pathways, suggesting possible applications in medicine, food, and cosmetics. chemicalbook.com
One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Studies on benzodioxole derivatives have shown moderate activity against both COX-1 and COX-2 enzymes. Notably, certain synthesized compounds demonstrated better COX-2 inhibition selectivity compared to the established non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce gastrointestinal side effects associated with non-selective COX inhibition.
In vitro antioxidant capacity has been quantified for several 1,3-benzodioxole derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com This assay measures the concentration of a substance required to reduce 50% of the free radicals (IC50 value), with a lower IC50 indicating greater antioxidant potency. nih.govsemanticscholar.org
A study focusing on compounds isolated from Hypecoum erectum identified a new 1,3-benzodioxole derivative, Hypecoumic acid, which demonstrated moderate antioxidative activity. mdpi.comnih.gov Its efficacy was compared with other known compounds isolated from the same plant. mdpi.comresearchgate.net The results of the DPPH-scavenging assay are detailed below. mdpi.com
| Compound | IC50 Value (µM) |
| Hypecoumic acid | 86.3 ± 0.2 |
| Coptisine | 252.6 ± 2.1 |
| Protopine (B1679745) | 345.2 ± 1.3 |
| Cryptopine | 430.1 ± 1.6 |
Another analog, identified simply as "compound 12" in one study, has been noted for demonstrating significant antioxidant and anti-inflammatory activities, reinforcing its potential as a therapeutic agent for conditions linked to oxidative stress and inflammation. chemicalbook.com Furthermore, the closely related compound 5,6-dihydroxy-1,3-benzodioxole (B1313633) has been highlighted for its potential antioxidant and anti-inflammatory properties, making it a candidate for further pharmacological development. smolecule.com These findings underscore the potential of the 1,3-benzodioxole core structure in designing novel antioxidant and anti-inflammatory agents.
Investigation of Plant Growth Regulation and Phytohormone Mimicry
The structural versatility of 1,3-benzodioxole derivatives has also led to their exploration in agriculture as potential plant growth regulators. nih.gov Research has focused on creating synthetic molecules that can mimic the action of natural phytohormones, such as auxins and gibberellins (B7789140), to enhance crop growth and development. nih.govresearchgate.net
Auxin Mimicry and Root Growth Promotion
A significant breakthrough in this area involves a series of N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22. nih.gov These compounds were designed as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govnih.gov Among them, a novel compound named K-10 showed a remarkable ability to promote root growth in both the model plant Arabidopsis thaliana and the staple crop rice (Oryza sativa). nih.govresearchgate.net
The bioactivity of K-10 was found to be far superior to that of 1-naphthylacetic acid (NAA), a widely used synthetic auxin. nih.govnih.gov Further investigation into its mechanism revealed that K-10 functions as a true auxin mimic. nih.gov It is recognized by the TIR1 receptor, enhances the transcriptional activity of auxin-response reporters, and induces a transcriptional profile similar to that of natural auxins. nih.govnih.gov Molecular docking studies confirmed that K-10 has a stronger binding affinity for the TIR1 receptor than NAA. nih.govfrontiersin.org This enhanced binding leads to a more robust auxin signaling response, which promotes root system development by down-regulating genes that inhibit root growth. nih.govnih.gov
Gibberellin Mimicry
Beyond auxin mimicry, other 1,3-benzodioxole analogs have been investigated for their ability to mimic gibberellins (GAs), another critical class of phytohormones that regulate processes like stem elongation and seed germination. researchgate.netmdpi.com Research into 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives, which incorporate the benzodioxole structure, has identified compounds with potent GA-like functions. One such compound, S8, demonstrated significantly higher promoting activity on hypocotyl elongation in Arabidopsis thaliana and on rice germination compared to both gibberellin A3 (GA3) and a previously identified lead compound. researchgate.net The physiological response of a GA-deficient mutant of Arabidopsis to S8 treatment confirmed that the compound possessed GA-like functionality. researchgate.net
The findings for these phytohormone-mimicking analogs are summarized below.
| Analog Class | Phytohormone Mimicked | Key Compound(s) | Observed Effects | Mechanism of Action |
| N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin | K-10 | Promotes root growth in Arabidopsis and rice. | Acts as a potent agonist of the TIR1 auxin receptor. nih.govresearchgate.netnih.gov |
| 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives | Gibberellin | S8 | Promotes hypocotyl elongation and seed germination. | Possesses GA-like function, likely interacting with GA receptors. researchgate.net |
The successful development of these 1,3-benzodioxole derivatives as potent and specific phytohormone mimics highlights their potential as a promising class of plant growth regulators for enhancing agricultural productivity. nih.gov
Structure Activity Relationship Sar Elucidation for 6 Dihydroxyacetyl 1,3 Benzodioxole Derivatives
Systematic Positional and Substituent Effects on Biological Potency
The biological potency of 6-(dihydroxyacetyl)-1,3-benzodioxole derivatives can be significantly altered by systematic changes in the position and nature of substituents on the benzodioxole ring system. These modifications can influence the molecule's size, shape, electronic distribution, and lipophilicity, all of which are critical determinants of its interaction with a biological target.
Research into a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds, which share the 1,3-benzodioxole (B145889) core, has provided valuable insights into these effects. nih.govfrontiersin.org In a study aimed at developing potent auxin receptor agonists for promoting root growth, a lead compound, HTS05309, was identified through virtual screening. nih.govfrontiersin.org Subsequent synthesis and biological evaluation of a series of analogs revealed clear SAR trends.
The introduction of various substituents on the benzyl ring of these acetamide derivatives led to a range of biological activities. For instance, the position of a substituent was found to be critical. Generally, substitution at the para- (4-) position of the benzyl ring resulted in higher activity compared to ortho- (2-) or meta- (3-) substitutions. Furthermore, the electronic nature of the substituent played a significant role. Electron-withdrawing groups, such as trifluoromethyl (CF3), at the para- position tended to enhance activity.
Below is a data table illustrating the effects of different substituents on the root growth-promoting activity of these 1,3-benzodioxole derivatives.
| Compound | Substituent (R) | Primary Root Length (% of Control) |
| K-1 | 2-CF3 | 110.5 |
| K-2 | 3-CF3 | 115.2 |
| K-3 | 4-CF3 | 125.8 |
| K-4 | 2-F | 108.9 |
| K-5 | 3-F | 112.7 |
| K-6 | 4-F | 120.1 |
| K-7 | 2-Cl | 109.8 |
| K-8 | 3-Cl | 114.3 |
| K-10 | 4-Cl | 136.9 |
| K-11 | 2-Br | 107.5 |
| K-12 | 3-Br | 111.9 |
| K-13 | 4-Br | 122.4 |
| K-14 | H | 105.3 |
| K-15 | 3-CH3 | 110.8 |
| K-16 | 3-OCH3 | 109.1 |
Data adapted from a study on N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as auxin receptor agonists. frontiersin.orgresearchgate.net
These findings underscore the importance of systematic exploration of positional and substituent effects to optimize the biological potency of this compound derivatives.
Identification of Essential Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the essential pharmacophoric features of this compound derivatives is crucial for understanding their mechanism of action and for designing new molecules with improved affinity and selectivity for their target.
Pharmacophore models are often developed through computational methods, which can involve analyzing the three-dimensional structures of active compounds and their interactions with their biological target. dovepress.com For the 1,3-benzodioxole derivatives acting as auxin receptor agonists, a pharmacophore model was instrumental in the initial discovery of the lead compound. nih.govfrontiersin.org This model was generated based on the known binding site of the auxin receptor TIR1. nih.govfrontiersin.org
The key pharmacophoric features identified for this class of compounds typically include:
A hydrophobic/aromatic center: The 1,3-benzodioxole ring itself often serves as a crucial hydrophobic or aromatic feature that can engage in van der Waals or pi-stacking interactions with the target protein.
Hydrogen bond acceptors: The oxygen atoms of the dioxole ring and the carbonyl group of the acetyl moiety can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors on the receptor.
Hydrogen bond donors: The hydroxyl groups of the dihydroxyacetyl substituent are potent hydrogen bond donors, which can be critical for anchoring the molecule in the binding site.
A hydrophobic centroid: Additional hydrophobic regions, such as a substituted benzyl ring in the case of the auxin agonists, can contribute to binding affinity. nih.govfrontiersin.org
The spatial arrangement of these features is as important as their presence. The specific geometry of the pharmacophore dictates how the molecule fits into the binding pocket of its target, highlighting the importance of a three-dimensional understanding of molecular recognition.
Conformational Analysis and its Impact on Biological Activity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The conformation that a molecule adopts is critical for its biological activity, as it must present the correct three-dimensional arrangement of its pharmacophoric features to bind effectively to its target.
For derivatives of this compound, the flexibility of the dihydroxyacetyl side chain is a key consideration. Rotation around the single bonds in this side chain can lead to a multitude of different conformations, each with a different energy level. The lowest-energy conformations are the most populated and are therefore the most likely to be biologically relevant.
The conformation of a molecule can be influenced by a variety of factors, including steric hindrance between bulky groups and intramolecular hydrogen bonding. libretexts.org In the case of this compound, intramolecular hydrogen bonds could form between the hydroxyl groups of the dihydroxyacetyl moiety and the oxygen atoms of the benzodioxole ring, which would restrict the conformational freedom of the side chain and favor a more planar arrangement.
Furthermore, the environment in which the molecule exists can also impact its conformation. nih.gov For instance, the conformation observed in a crystal structure, which is influenced by crystal packing forces, may not be the same as the biologically active conformation in solution. nih.govresearchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy, and therefore potentially bioactive, conformations. nih.govresearchgate.net Understanding the preferred conformations of these derivatives is essential for rationalizing their observed biological activities and for designing new molecules with optimized shapes for target binding.
Rational Design Principles for Optimization of Biological Profiles
Rational design is a strategy in drug discovery that utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new, more potent, and selective molecules. This approach stands in contrast to traditional methods that rely on screening large libraries of compounds.
The development of novel this compound derivatives can be guided by several rational design principles:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking simulations can be used to predict how different derivatives will bind to the target, allowing for the in-silico evaluation of new designs before they are synthesized. nih.gov This approach can help in optimizing the fit of the molecule in the binding pocket and in identifying key interactions that can be enhanced.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These methods rely on the analysis of a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. frontiersin.org These models can then be used to virtually screen for new compounds or to guide the design of new derivatives with improved activity. The development of the auxin agonists from a pharmacophore-based virtual screen is a prime example of this approach. nih.govfrontiersin.org
Empirical Modifications: Based on established SAR data, empirical or intuitive modifications can be made to a lead compound. nih.govfrontiersin.org For example, if it is found that a particular region of the molecule can tolerate bulky substituents, new derivatives with a variety of groups at that position can be synthesized to explore the chemical space and potentially improve activity. This was demonstrated in the systematic modification of the benzyl ring in the N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide series. nih.govfrontiersin.org
By integrating these rational design principles, researchers can more efficiently navigate the complex landscape of chemical space to develop optimized this compound derivatives with desirable biological profiles.
Mechanistic Investigations into the Biological Action of 6 Dihydroxyacetyl 1,3 Benzodioxole
Identification of Primary Cellular and Molecular Targets
Adrenalone primarily functions as an adrenergic agonist, with a notable selectivity for specific adrenergic receptors. Unlike its precursor, epinephrine (B1671497), which is a nonselective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3), Adrenalone exhibits a more targeted action. wikipedia.org
The primary molecular targets of Adrenalone are alpha-1 adrenergic receptors . wikipedia.org Its affinity for beta-adrenergic receptors is comparatively low. wikipedia.org This selectivity dictates its specific physiological effects, which are predominantly mediated through the activation of these α1-receptors. Adrenergic receptors are G protein-coupled receptors (GPCRs) located on the surface of various cells throughout the body.
The interaction of Adrenalone with α1-adrenergic receptors initiates a cascade of intracellular events. These receptors are prevalent in the smooth muscle of blood vessels, the heart, and other tissues. The targeted action of Adrenalone on these receptors leads to its observed physiological responses.
Analysis of Intracellular Signaling Pathway Perturbations
The binding of Adrenalone to α1-adrenergic receptors triggers a well-defined intracellular signaling pathway. The activation of these receptors leads to the stimulation of phospholipase C (PLC), a key enzyme in this pathway. nih.gov
The perturbation of intracellular signaling by Adrenalone can be summarized in the following steps:
G Protein Activation: Upon ligand binding, the α1-adrenergic receptor undergoes a conformational change, activating a heterotrimeric G protein, specifically Gq.
Phospholipase C (PLC) Stimulation: The activated α-subunit of the Gq protein stimulates PLC.
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. nih.govwikipedia.org
Protein Kinase C (PKC) Activation: The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC). nih.gov
This signaling cascade ultimately results in a physiological response, such as smooth muscle contraction. For instance, in vascular smooth muscle, the increase in intracellular calcium leads to vasoconstriction.
| Signaling Pathway Component | Role in Adrenalone's Mechanism of Action |
| α1-Adrenergic Receptor | Primary molecular target of Adrenalone. |
| Gq Protein | Activated upon Adrenalone binding to the receptor. |
| Phospholipase C (PLC) | Stimulated by the activated Gq protein. |
| Inositol Trisphosphate (IP3) | Second messenger that triggers calcium release. |
| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C. |
| Calcium (Ca2+) | Intracellular concentration increases, leading to cellular responses. |
| Protein Kinase C (PKC) | Activated to phosphorylate downstream targets. |
Elucidation of Protein-Ligand Binding Modes and Dynamics
The binding of these ligands to the receptor pocket is characterized by several key interactions:
Ionic Interaction: The protonated amine group in the side chain of catecholamines forms a salt bridge with a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor.
Hydrogen Bonding: The hydroxyl groups of the catechol ring form hydrogen bonds with serine residues in the fifth transmembrane helix (TM5).
Aromatic Interactions: The catechol ring itself engages in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine, in the sixth transmembrane helix (TM6). nih.gov
It is highly probable that Adrenalone, with its catechol moiety and side chain, interacts with the α1-adrenergic receptor in a similar fashion. The ketone group in Adrenalone, replacing the hydroxyl group of epinephrine, would alter the specific hydrogen bonding pattern within the binding pocket, potentially contributing to its altered receptor selectivity.
Investigation of Cellular Uptake, Trafficking, and Subcellular Localization
Information regarding the specific cellular uptake, trafficking, and subcellular localization of Adrenalone is limited in the provided search results. However, studies on its precursor, adrenaline (epinephrine), offer some insights into how catecholamines are handled by cells.
The uptake of adrenaline into cells can occur through two main processes: neuronal and extraneuronal uptake. capes.gov.br Neuronal uptake is a high-affinity, low-capacity process mediated by specific transporters like the norepinephrine (B1679862) transporter (NET). ncats.io Extraneuronal uptake is a lower-affinity, higher-capacity system. Adrenalone has been shown to inhibit the norepinephrine transporter, suggesting it can interact with this uptake mechanism. ncats.io
Once inside the cell, catecholamines are subject to metabolism by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.orgpatsnap.com Adrenalone is metabolized by both COMT and MAO. wikipedia.org The metabolites are then conjugated and excreted. wikipedia.org
Impact on Key Biological Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy)
Direct studies on the impact of Adrenalone on cell cycle progression, apoptosis, and autophagy are not detailed in the provided search results. However, the broader class of 1,3-benzodioxole (B145889) derivatives, to which the originally requested compound belongs, has been shown to possess biological activities that include the induction of apoptosis. chemicalbook.com Some derivatives have demonstrated anti-proliferative properties by inducing oxidative stress and promoting apoptosis both in vitro and in vivo. chemicalbook.com
Furthermore, research on epinephrine, the precursor to Adrenalone, has indicated that it can alter the cell cycle and the occurrence of apoptosis in breast cancer cells. nih.gov Epinephrine treatment has also been shown to reduce the level of autophagy in breast cancer cells. nih.gov Autophagy is a cellular process of self-degradation that can either promote cell survival or, in some contexts, lead to cell death. nih.govfrontiersin.org The interplay between adrenergic signaling and these fundamental cellular processes is an active area of research. Given that Adrenalone is an adrenergic agonist, it is plausible that it could modulate these processes, though specific studies are needed to confirm this.
| Biological Process | Potential Impact of Adrenalone (Inferred from Related Compounds) |
| Cell Cycle Progression | May be altered, as seen with epinephrine and other benzodioxole derivatives. nih.govbohrium.com |
| Apoptosis | Potentially induced, a known effect of some 1,3-benzodioxole derivatives. chemicalbook.com |
| Autophagy | May be modulated, as observed with epinephrine. nih.gov |
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 6-(Dihydroxyacetyl)-1,3-benzodioxole, and a biological macromolecule, typically a protein.
In the context of 1,3-benzodioxole (B145889) derivatives, molecular docking studies have been employed to elucidate their potential as inhibitors of various enzymes. nih.gov For instance, derivatives of this scaffold have been investigated as potential anticancer and antimicrobial agents, with docking simulations providing insights into their binding at the active sites of target proteins. researchgate.netnajah.edu
For this compound, molecular docking simulations could be performed against a panel of cancer-related proteins, such as kinases or apoptosis-regulating proteins, to profile its potential as an anticancer agent. The dihydroxyacetyl group offers potential hydrogen bond donor and acceptor sites, which could facilitate strong interactions with amino acid residues in a protein's binding pocket.
A hypothetical docking study of this compound against a kinase target might reveal key interactions, as illustrated in the following table:
| Amino Acid Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond | 2.1 |
| LYS 23 | Hydrogen Bond | 2.5 |
| VAL 31 | Hydrophobic | 3.8 |
| PHE 144 | Pi-Pi Stacking | 4.2 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
QSAR studies have been successfully applied to derivatives of 1,3-benzodioxole to predict their activities, such as their efficacy as corrosion inhibitors. researchgate.net In such studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds and correlated with their experimentally determined activities.
To develop a QSAR model for this compound and its analogs, a series of related compounds with varying substituents would need to be synthesized and their biological activity evaluated. The resulting data could then be used to generate a predictive QSAR model. Key descriptors for such a model might include:
AlogP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.
Molecular Weight (MW): The mass of the molecule.
Number of Hydrogen Bond Donors/Acceptors: Important for ligand-receptor interactions.
A simplified, hypothetical QSAR equation could take the form: pIC50 = 0.5 * AlogP - 0.02 * TPSA + 0.8 * (Number of H-bond donors) + constant
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. biointerfaceresearch.com This technique can be used to study the conformational flexibility of this compound and to calculate the binding free energy of its complex with a biological target, offering a more accurate prediction of binding affinity than docking alone.
MD simulations of the this compound-protein complex, identified through molecular docking, would allow for the assessment of the stability of the predicted binding pose. cosmosscholars.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would indicate the stability of the complex.
Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to calculate the binding free energy, providing a quantitative measure of the binding affinity.
| Parameter | Value | Interpretation |
| RMSD of Ligand | < 2 Å | Stable binding within the active site |
| Binding Free Energy (ΔGbind) | -45.5 kcal/mol | Strong and favorable binding |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest.
If this compound is found to have a desirable biological activity, virtual screening could be employed to identify other commercially available or synthetically accessible compounds with similar properties. ctu.edu.vn This can be done through either structure-based virtual screening, where a library of compounds is docked into the target's binding site, or ligand-based virtual screening, where compounds are searched for similarity to the known active compound. nih.gov
Pharmacophore modeling, a ligand-based approach, could be used to define the essential three-dimensional arrangement of functional groups of this compound that are responsible for its biological activity. This pharmacophore model can then be used as a query to search 3D databases for other molecules that fit the model.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govmdpi.com These calculations can provide valuable insights into the geometry, stability, and reactivity of this compound.
DFT calculations can be used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. researchgate.net
Other properties that can be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors. These parameters are valuable for understanding how the molecule might interact with other molecules and its potential reaction mechanisms.
| Quantum Chemical Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Natural Product Isolation, Putative Biosynthetic Pathways, and Biotransformation Studies
Isolation and Identification from Natural Sources Exhibiting the 1,3-Benzodioxole (B145889) Scaffold
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature in numerous compounds isolated from various plant species. wikipedia.orgnih.gov These compounds are found in essential oils, spices, and medicinal plants, contributing to their aromatic properties and biological activities. ingentaconnect.comresearchgate.net
Notable examples of naturally occurring 1,3-benzodioxole derivatives include safrole, myristicin, and apiole. Safrole is a primary component of sassafras oil and is also found in camphor (B46023) wood. nih.govresearchgate.net Myristicin is a key constituent of nutmeg and mace essential oils, as well as other plants in the Apiaceae family like parsley and dill. researchgate.net Apiole is extracted from parsley, celery, and fennel root. researchgate.net
Recent research has continued to identify new 1,3-benzodioxole compounds from diverse botanical sources. For instance, a new derivative, Hypecoumic acid, was isolated from Hypecoum erectum, marking the first report of a 1,3-benzodioxole compound from the Papaveraceae family. mdpi.com Additionally, five novel benzodioxole compounds were identified from the root extract of Astrodaucus persicus. researchgate.netnih.gov
Table 1: Examples of Naturally Occurring 1,3-Benzodioxole Derivatives
| Compound | Natural Source(s) | Family |
|---|---|---|
| Safrole | Sassafras (Sassafras albidum), Camphor wood (Cinnamomum camphora) | Lauraceae, Lauraceae |
| Myristicin | Nutmeg (Myristica fragrans), Parsley (Petroselinum crispum), Dill (Anethum graveolens) | Myristicaceae, Apiaceae |
| Apiole | Parsley (Petroselinum crispum), Celery (Apium graveolens), Fennel (Foeniculum vulgare) | Apiaceae |
| Dillapiole | Dill (Anethum graveolens), Fennel (Foeniculum vulgare) | Apiaceae |
| Sesamin | Sesame seeds (Sesamum indicum) | Pedaliaceae |
Postulated Biosynthetic Routes to the 1,3-Benzodioxole Moiety in Natural Systems
The formation of the characteristic methylenedioxy bridge in 1,3-benzodioxole natural products is an intriguing biosynthetic process. acs.org It is widely accepted that this transformation is catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes facilitate the conversion of an ortho-hydroxymethoxy phenol (B47542) precursor into the 1,3-benzodioxole ring structure. researchgate.net
The biosynthesis of the lignan (B3055560) (+)-sesamin in sesame seeds provides a well-studied example of this process. nih.gov A single cytochrome P450 enzyme, CYP81Q1, is responsible for catalyzing the sequential formation of two methylenedioxy bridges, converting (+)-pinoresinol to (+)-piperitol and then to (+)-sesamin. nih.govresearchgate.net This dual-functionality highlights the efficiency of enzymatic catalysis in natural product biosynthesis.
In the biosynthesis of various isoquinoline (B145761) alkaloids, such as protopine (B1679745) and (S)-canadine, the formation of the methylenedioxy bridge is also a critical step. mdpi.com Enzymes like cheilanthifoline synthase and canadine (B1168894) synthase, which are cytochrome P450s, catalyze this ring closure. mdpi.com The formation of the methylenedioxy bridge is often a key step that leads to the vast structural diversity of these alkaloids. mdpi.com
Recent studies have also shed light on the formation of a unique seven-membered methylenedioxy bridge in the fungal metabolite cercosporin. acs.org This transformation is catalyzed by an Fe(II)/α-ketoglutaric acid-dependent dioxygenase, demonstrating that nature employs various enzymatic strategies to construct this important functional group. acs.org
Table 2: Enzymes Involved in Methylenedioxy Bridge Formation
| Enzyme | Enzyme Class | Substrate | Product | Natural Product Class |
|---|---|---|---|---|
| CYP81Q1 | Cytochrome P450 | (+)-Pinoresinol, (+)-Piperitol | (+)-Piperitol, (+)-Sesamin | Lignans |
| Cheilanthifoline synthase (CFS) | Cytochrome P450 | (S)-Scoulerine | (S)-Cheilanthifoline | Isoquinoline Alkaloids |
| Canadine synthase (CAS) | Cytochrome P450 | (S)-Tetrahydrocolumbamine | (S)-Canadine | Isoquinoline Alkaloids |
Enzymatic Biotransformations and General Metabolic Fates of 6-(Dihydroxyacetyl)-1,3-benzodioxole
The metabolism of compounds containing the 1,3-benzodioxole moiety has been a subject of considerable research due to their interactions with metabolic enzymes, particularly cytochrome P450s. ingentaconnect.comnih.gov While the specific metabolic fate of this compound is not detailed in the literature, the general biotransformation pathways of 1,3-benzodioxole derivatives provide a framework for understanding its likely metabolism.
A primary metabolic pathway for 1,3-benzodioxole compounds involves the cleavage of the methylenedioxy ring. tandfonline.com This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a catechol (1,2-dihydroxybenzene) derivative. tandfonline.com During this process, the methylene (B1212753) carbon of the ring can be released as formate (B1220265) or, to a lesser extent, carbon monoxide. tandfonline.comnih.gov
The interaction of 1,3-benzodioxole compounds with cytochrome P450 enzymes is complex. ingentaconnect.comnih.gov They can act as both substrates and inhibitors of these enzymes. nih.gov The inhibitory action often involves the formation of a metabolic intermediate that binds tightly to the heme iron of the cytochrome P450, forming a metabolic-inhibitory complex (MIC). ingentaconnect.comresearchgate.net This can lead to a decrease in the metabolism of other drugs or xenobiotics that are substrates for the same enzyme. ingentaconnect.comnih.gov
In addition to ring cleavage, the side chains of 1,3-benzodioxole derivatives can also undergo various metabolic transformations, such as hydroxylation, oxidation, and conjugation with endogenous molecules like glucuronic acid or sulfate. ingentaconnect.comtandfonline.com These reactions generally increase the water solubility of the compounds, facilitating their excretion from the body. ingentaconnect.com The extensive metabolism of these compounds has been demonstrated in in-vitro studies using microsomal preparations. tandfonline.com
Table 3: Common Metabolic Reactions of 1,3-Benzodioxole Derivatives
| Metabolic Reaction | Enzyme System | Key Transformation | Resulting Metabolite |
|---|---|---|---|
| Methylenedioxy Ring Cleavage | Cytochrome P450 | Opening of the dioxole ring | Catechol derivative, Formate, Carbon Monoxide |
| Metabolic-Inhibitory Complex Formation | Cytochrome P450 | Formation of a stable complex with the enzyme | Inactivated Cytochrome P450 |
| Side-Chain Oxidation | Cytochrome P450 and other oxidases | Hydroxylation, oxidation of alkyl or alkenyl groups | More polar derivatives |
Advanced Methodologies, Interdisciplinary Approaches, and Future Research Trajectories
Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Target Discovery and Pathway Analysis
Multi-omics represents a powerful, systems-level approach to unraveling the complex interactions between a small molecule like 6-(dihydroxyacetyl)-1,3-benzodioxole and biological systems. By integrating data from genomics, proteomics, and metabolomics, researchers can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers. nih.govomicstutorials.comnashbio.com This holistic strategy provides a more comprehensive picture than any single-omics approach alone, capturing the intricate interplay between various molecular layers. nygen.ionih.gov
Genomics and Transcriptomics: These disciplines can be employed to analyze changes in gene expression profiles in cells or tissues upon treatment with this compound. Techniques like RNA sequencing can identify genes that are upregulated or downregulated, offering clues about the cellular pathways affected by the compound. This can help reveal the compound's mechanism of action and identify potential molecular targets. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing the proteome of treated versus untreated cells, researchers can pinpoint specific proteins that interact with this compound or whose expression is altered. This is vital for direct target identification and for understanding the downstream effects on cellular signaling and function. nih.gov
Metabolomics: As the downstream result of genomic and proteomic activities, the metabolome provides a functional readout of the cellular state. scispace.comresearchgate.net Analyzing the changes in the concentrations of small-molecule metabolites after exposure to the compound can reveal disruptions in biochemical networks and metabolic pathways. nashbio.comnih.gov This information is crucial for understanding the compound's physiological effects and identifying key regulated pathways. mdpi.com
The integrated analysis of these omics datasets can construct detailed biological networks, revealing how this compound modulates cellular processes and leading to the identification and validation of its primary molecular targets. nygen.ioresearchgate.net
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics/Transcriptomics | Analysis of gene expression changes in response to compound treatment. | Identification of regulated genes and affected signaling pathways. |
| Proteomics | Profiling of protein expression levels and post-translational modifications. | Direct identification of protein targets and downstream effector proteins. |
| Metabolomics | Measurement of changes in endogenous small-molecule metabolite levels. | Elucidation of perturbed metabolic pathways and functional cellular responses. |
Development and Implementation of Novel High-Throughput Screening Assays
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov For this compound and its derivatives, the development of novel HTS assays is essential for discovering new biological activities and for structure-activity relationship (SAR) studies. pharmtech.com
Advances in automation, miniaturization, and detection technologies have significantly enhanced the power of HTS. technologynetworks.com Key strategies applicable to this compound include:
Target-Based Screening: If a specific molecular target for this compound is identified (e.g., through multi-omics), assays can be designed to screen for compounds that bind to or modulate the activity of this target. Fluorescence-based techniques are often used due to their high sensitivity and suitability for automation. nih.gov
Phenotypic Screening: This approach involves testing compounds in cell-based assays to identify molecules that produce a desired change in cell phenotype (e.g., inhibition of cancer cell growth, reduction of inflammation). High-content imaging is a powerful tool in this context, providing multiparametric data on cellular changes. pharmtech.com
Mass Spectrometry-Based HTS: Recent developments have enabled the use of mass spectrometry (MS) in HTS, allowing for the direct, label-free detection of substrates and products in biochemical assays. This method is often faster, cheaper, and more physiologically relevant than traditional approaches. embopress.org
These HTS campaigns can accelerate the discovery process, identifying derivatives of this compound with improved potency and selectivity. hilarispublisher.com
Integration of Advanced Biophysical and Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM, NMR)
Understanding the precise three-dimensional interaction between this compound and its biological target is fundamental for rational drug design and lead optimization. Integrating advanced biophysical and structural biology techniques provides atomic-level insights into these interactions. nih.gov
X-ray Crystallography: This has been a primary technique for determining the high-resolution 3D structures of protein-ligand complexes. creative-biostructure.comwikipedia.org By crystallizing a target protein bound to this compound, researchers can visualize the exact binding mode, identify key amino acid interactions, and understand the basis of molecular recognition. nih.govnih.gov This information is invaluable for structure-based drug design. frontiersin.org
Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, cryo-EM allows for the structural determination of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govcreative-diagnostics.com It has emerged as a powerful complement to X-ray crystallography, capable of capturing proteins in multiple conformational states, which provides a more dynamic view of ligand binding. nih.govresearchgate.netportlandpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique used to study protein-ligand interactions in solution, which closely mimics the physiological environment. osti.gov It can be used to confirm binding, determine binding affinity, map the ligand-binding site on the protein, and provide information on the dynamics of the interaction. nih.govnih.govunivr.itresearchgate.net
By combining these techniques, a comprehensive structural and dynamic understanding of how this compound interacts with its target can be achieved, guiding further chemical modifications.
| Technique | Principle | Key Advantages for Studying this compound |
| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex. | Provides high-resolution, static 3D structures; detailed view of binding pocket interactions. creative-biostructure.com |
| Cryo-EM | Electron microscopy of flash-frozen samples in vitreous ice. | Suitable for large, complex, or non-crystallizable targets; can reveal multiple conformations. creative-diagnostics.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in solution. | Provides data on binding, affinity, and dynamics in a solution state; does not require crystallization. nih.gov |
Strategic Directions for Preclinical Compound Optimization and Lead Development
Once a lead compound like this compound is identified, it typically requires significant chemical modification to improve its drug-like properties. This lead optimization phase aims to enhance potency, selectivity, and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.com
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues of the lead compound to understand how different chemical modifications affect biological activity. nih.govresearchgate.net For example, modifying the dihydroxyacetyl group or substituents on the benzodioxole ring could systematically probe interactions with a target, as has been done for other benzodioxole derivatives to improve COX enzyme inhibition. nih.gov
Structure-Based Drug Design (SBDD): Using 3D structural information from techniques like X-ray crystallography or cryo-EM, new derivatives can be rationally designed to make more optimal interactions with the target binding site, thereby increasing potency and selectivity. nih.govnih.gov
Computational Chemistry: In silico tools such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations can predict the binding affinity and mode of new analogues, helping to prioritize which compounds to synthesize and test. danaher.commdpi.com
Improving ADME Properties: Modifications are often necessary to improve properties like solubility, metabolic stability, and cell permeability. This can involve strategies like adding or removing functional groups or employing bioisosteric replacements. nih.govresearchgate.net
A successful lead optimization campaign transforms a promising hit into a preclinical candidate with a suitable profile for further development.
Design of Targeted Delivery Systems for Enhanced Efficacy
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. frontiersin.org This can significantly enhance efficacy and reduce off-target side effects. For a compound like this compound, nanoparticle-based delivery systems are a promising strategy. nih.govnih.gov
Potential targeted delivery systems include:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.gov The surface of liposomes can be modified with polymers like polyethylene (B3416737) glycol (PEG) to prolong circulation time ("stealth" liposomes) or with specific ligands (e.g., antibodies, peptides) for active targeting to diseased cells. walshmedicalmedia.compreprints.orgresearchgate.net
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers, these nanoparticles can encapsulate the drug within their matrix. nih.govresearchgate.net Their properties, such as size and drug release rate, can be precisely controlled. nih.gov Similar to liposomes, their surface can be functionalized for targeted delivery. rsc.org
Lipid-Polymer Hybrid Nanoparticles: These systems combine the structural advantages of a solid polymeric core with the biomimetic properties of a lipid shell, offering a stable and versatile platform for drug delivery. nih.gov
By encapsulating this compound in such nanocarriers, it may be possible to overcome challenges like poor solubility, improve its pharmacokinetic profile, and deliver it specifically to target tissues, thereby maximizing its therapeutic potential. frontiersin.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
